3-氟-4-硫代吗啉基苯胺

描述

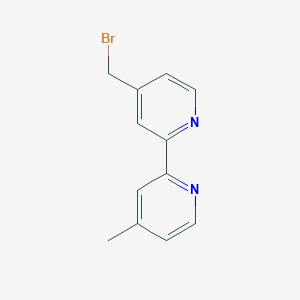

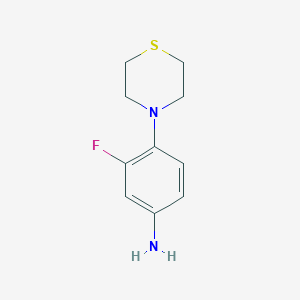

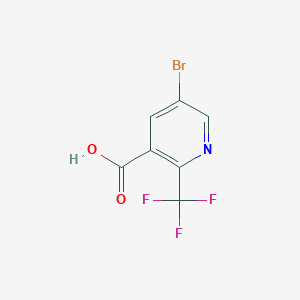

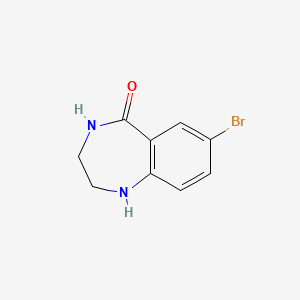

3-Fluoro-4-thiomorpholinoaniline is a useful research compound. Its molecular formula is C10H13FN2S and its molecular weight is 212.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Fluoro-4-thiomorpholinoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-thiomorpholinoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗生素药物开发

3-氟-4-硫代吗啉基苯胺: 是抗生素药物利奈唑胺合成的关键中间体 。利奈唑胺用于治疗由对其他抗生素具有耐药性的革兰氏阳性菌引起的感染。该化合物在磺胺类和氨基甲酸酯类药物的开发中的作用至关重要,这些药物具有抗菌活性,对于扩展对抗耐药菌株的斗争中药物库至关重要。

农业应用

在农业中,3-氟-4-硫代吗啉基苯胺的衍生物具有作为抗菌剂的潜力 。这些化合物可用于保护作物免受细菌和真菌病原体的侵害,从而减少作物损失并改善粮食安全。

工业化学

该化合物作为各种工业化学品合成的基础砌块 。它的衍生物用于生产染料、颜料和其他需要特定分子结构才能发挥其性能的材料。

环境科学

在环境科学中,可以探索3-氟-4-硫代吗啉基苯胺及其衍生物在生物修复过程中的作用 。了解这些化合物如何与环境污染物相互作用,可以导致开发减轻工业废物影响的方法。

材料科学

这种化合物在材料科学中也很重要,它可以用来制造用于传感和生物成像应用的荧光材料 。它的特性可以用来开发具有特定光学特性的新材料。

分析化学

在分析化学中,3-氟-4-硫代吗啉基苯胺在荧光检测和光谱学中具有潜在的应用 。它可以用来开发检测和定量各种物质的新方法,提高分析技术的灵敏度和特异性。

生物化学

该化合物的衍生物在生物化学研究中显示出希望 ,特别是在研究酶-底物相互作用和代谢途径方面。这可能导致更好地了解分子水平的生物过程。

药理学

最后,在药理学中,3-氟-4-硫代吗啉基苯胺是具有潜在抗菌特性的化合物合成的前体 。该领域的研发可能导致开发治疗各种细菌感染的新药。

作用机制

Target of Action

The primary target of 3-Fluoro-4-thiomorpholinoaniline is the topoisomerase II gyrase A . This enzyme plays a crucial role in DNA replication, transcription, and repair by controlling the topological states of DNA. The compound interacts with this enzyme, thereby affecting its function.

Mode of Action

3-Fluoro-4-thiomorpholinoaniline interacts with its target through molecular docking . It forms hydrogen bonds with the surrounding amino acids at the active site of the enzyme . This interaction disrupts the normal function of the enzyme, leading to changes in DNA topology and affecting the processes of DNA replication, transcription, and repair.

Biochemical Pathways

This interference can disrupt these processes, leading to downstream effects such as inhibition of bacterial growth .

Result of Action

The interaction of 3-Fluoro-4-thiomorpholinoaniline with topoisomerase II gyrase A results in the disruption of DNA processes, leading to the inhibition of bacterial growth . This makes the compound a potential candidate for antimicrobial therapy.

安全和危害

The safety data sheet advises not to breathe dust/fume/gas/mist/vapors/spray. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Wearing protective gloves, protective clothing, eye protection, and face protection is advised. It is also recommended to keep away from heat, sparks, open flames, and hot surfaces .

未来方向

The antimicrobial potency of title products was examined by the screening of growth of zone of inhibition against four bacteria and four fungi, and minimum inhibitory concentration (MIC) was also determined . Most of the compounds showed good to potent antimicrobial activity . The whole biological activity results revealed that the sulfonamide derivatives behaved as potent antifungal agents as compared to the carbamate derivatives . This suggests that these compounds could be further explored for their potential as antimicrobial agents.

生化分析

Biochemical Properties

3-Fluoro-4-thiomorpholinoaniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with topoisomerase II gyrase A, forming hydrogen bonds with amino acids at the active site . These interactions suggest that 3-Fluoro-4-thiomorpholinoaniline may act as an inhibitor or modulator of enzyme activity, potentially influencing various biochemical pathways.

Molecular Mechanism

At the molecular level, 3-Fluoro-4-thiomorpholinoaniline exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active site of topoisomerase II gyrase A, inhibiting its activity . This inhibition can lead to changes in DNA topology, affecting gene expression and cellular processes. Additionally, 3-Fluoro-4-thiomorpholinoaniline may interact with other enzymes and proteins, further influencing cellular functions.

属性

IUPAC Name |

3-fluoro-4-thiomorpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGJVQLPRBNUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445377 | |

| Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237432-11-0 | |

| Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)

![1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile](/img/structure/B1278478.png)